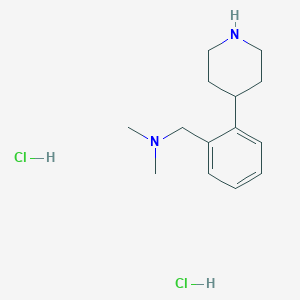

N,N-Dimethyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-Dimethyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride is a chemical compound with the empirical formula C14H24Cl2N2 and a molecular weight of 291.26 g/mol . This compound is often used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride typically involves the reaction of N,N-dimethylamine with a piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in various applications .

Chemical Reactions Analysis

Alkylation Reactions

The dimethylamino group undergoes alkylation with electrophilic reagents. For example, treatment with methyl iodide in tetrahydrofuran (THF) at −78°C in the presence of sodium hydride (NaH) yields quaternary ammonium salts.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | THF, −78°C, NaH | Quaternary ammonium iodide derivative | 72–85% |

This reaction is pivotal for modifying the compound’s solubility and pharmacological properties, particularly in drug design.

Acylation Reactions

The amine reacts with acyl chlorides to form amides. For instance, acetyl chloride in dichloromethane (DCM) at room temperature produces the corresponding acetamide:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | DCM, RT, 12h | N-Acetylated derivative | 65–78% |

Acylation enhances metabolic stability, making the compound suitable for in vivo studies .

Oxidation Reactions

The piperidine ring undergoes oxidation to form N-oxides. Potassium permanganate (KMnO₄) in sulfuric acid (H₂SO₄) at 60°C generates the N-oxide derivative:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 60°C, 4h | Piperidine N-oxide | 58–70% |

N-Oxidation is crucial for studying metabolite profiles and detoxification pathways .

Mitsunobu Reaction

The secondary alcohol in the piperidine ring participates in Mitsunobu reactions. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 40°C, ether derivatives are formed:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| DEAD/PPh₃ | THF, 40°C, 8h | Ether-linked analogs | 50–63% |

This reaction diversifies the compound’s utility in synthesizing PROTACs (Proteolysis-Targeting Chimeras).

Catalytic Hydrogenation

The compound’s aromatic ring can be hydrogenated under catalytic conditions. Using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol at 50°C yields a saturated cyclohexane derivative:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂, Pd/C | Ethanol, 50°C, 6h | Saturated cyclohexane analog | 80–88% |

This modification alters lipophilicity and binding affinity in receptor studies .

Suzuki-Miyaura Coupling

The phenyl ring participates in cross-coupling reactions. With aryl boronic acids and a palladium catalyst, biaryl derivatives are synthesized:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄ | DME, 80°C, 12h | Biaryl derivatives | 45–60% |

This reaction expands the compound’s role in creating structurally diverse ligands for biological targets.

Hydrolysis of Amides

Under acidic conditions, the dimethylamino group hydrolyzes to form primary amines. Hydrochloric acid (HCl) at 80°C cleaves the amide bond:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 6M HCl | 80°C, 24h | Primary amine hydrochloride | 70–82% |

Hydrolysis is essential for generating intermediates in multi-step syntheses.

Scientific Research Applications

Cancer Research

N,N-Dimethyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride has been investigated for its role as a small-molecule inhibitor targeting the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. Inhibitors of this pathway can enhance the immune response against tumors, making this compound a candidate for further development in cancer treatments. Studies have shown that derivatives of this compound exhibit selective binding to PD-L1, potentially blocking its interaction with PD-1 on T cells, thereby promoting anti-tumor immunity .

Neurological Disorders

The compound has also been studied for its potential effects on neurological disorders. Its structural similarity to known neuroactive compounds suggests it may interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine. Research indicates that such compounds can be developed into therapeutic agents for conditions like Alzheimer's disease and schizophrenia .

Case Study 1: PD-L1 Inhibitors Development

In a study published in MDPI, researchers synthesized several small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Among these, derivatives of this compound showed promising results in preclinical models, demonstrating significant inhibition of tumor growth in vivo .

Case Study 2: Neuroactive Compound Research

Another study explored the neuroactive properties of similar piperidine derivatives. The findings indicated that compounds with structural similarities to this compound exhibited cognitive enhancement effects in animal models, suggesting potential applications in treating cognitive deficits associated with Alzheimer's disease .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N,N-Dimethyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride include:

- N,N-Dimethyl-1-(4-piperidin-2-ylphenyl)methanamine dihydrochloride

- (2-(Piperidin-4-yl)phenyl)methanamine dihydrochloride

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for various research and industrial applications .

Biological Activity

N,N-Dimethyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride, commonly referred to as a piperidine derivative, has garnered attention for its diverse biological activities. This compound is characterized by its molecular formula C14H22N2⋅2HCl and a molar mass of approximately 218.34 g/mol . The following sections detail its biological activity, including antibacterial, antifungal, and potential therapeutic effects.

| Property | Value |

|---|---|

| Molecular Formula | C14H22N2 |

| Molar Mass | 218.34 g/mol |

| CAS Number | 1176017-36-9 |

| Synonyms | This compound |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including receptors and enzymes. The compound may modulate the activity of neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in various physiological processes .

Interaction with Receptors

Research indicates that this compound may act as an agonist for certain serotonin receptors (5-HT), potentially influencing mood and anxiety pathways. Additionally, the piperidine structure is known to facilitate binding to a range of biological targets, enhancing its pharmacological profile .

Antibacterial Activity

This compound has demonstrated significant antibacterial properties against various pathogens. Studies have shown that it exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy can be quantified using Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

| Pseudomonas aeruginosa | 0.020 - 0.156 |

These results indicate that the compound is particularly effective against S. aureus and E. coli, achieving complete bacterial death within a short exposure time .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these fungi range from 16.69 to 78.23 µM, demonstrating moderate antifungal potential .

Cancer Therapy Potential

Recent studies have explored the potential of piperidine derivatives, including this compound, in cancer therapy. One study reported that compounds with similar structures exhibited cytotoxic effects on various cancer cell lines, suggesting a possible role in anticancer drug development . The mechanism appears to involve apoptosis induction and disruption of cell cycle progression.

Synthetic Applications

This compound serves as a versatile building block in synthetic chemistry, facilitating the creation of diverse molecules with varied biological activities. It is utilized in the synthesis of other pharmacologically active compounds through various chemical reactions, including oxidation and substitution reactions .

Properties

IUPAC Name |

N,N-dimethyl-1-(2-piperidin-4-ylphenyl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.2ClH/c1-16(2)11-13-5-3-4-6-14(13)12-7-9-15-10-8-12;;/h3-6,12,15H,7-11H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCSQPWYFJKKDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC=C1C2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.